

## **Z-VAD-AMC** solubility and stability in DMSO

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Compound of Interest		
Compound Name:	Z-VAD-AMC	
Cat. No.:	B10796989	Get Quote

#### **Technical Support Center: Z-VAD-FMK**

A Note on Nomenclature: The compound is broadly known in scientific literature and by suppliers as Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone). [1] This guide pertains to Z-VAD-FMK.

### Frequently Asked Questions (FAQs)

Q1: What is Z-VAD-FMK and how does it work?

A1: Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[2] It functions by binding to the catalytic site of caspase enzymes, which are key proteases involved in the apoptotic (programmed cell death) pathway.[2] By blocking these enzymes, Z-VAD-FMK can inhibit the induction of apoptosis.[1] The peptide is O-methylated on the aspartic acid residue, which enhances its stability and cell permeability.[1]

Q2: How should I reconstitute and dissolve Z-VAD-FMK?

A2: Z-VAD-FMK should be reconstituted in fresh, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[3] Moisture in DMSO can significantly reduce the solubility of the compound.[4][5] If you encounter solubility issues, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[6][7]

Q3: What is the optimal way to store Z-VAD-FMK?

A3: Storage conditions are critical for maintaining the inhibitor's activity.



- Lyophilized Powder: The solid form is stable for at least one year when stored at -20°C, with some suppliers indicating stability for up to three years.[5][7][8]
- DMSO Stock Solution: Once reconstituted, the stock solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C or -80°C. Stability in DMSO varies by storage temperature, with reported stability for up to 6 months at -20°C and up to a year or more at -80°C.[3][5][8][9][10]

Q4: What is a typical working concentration for cell culture experiments?

A4: The optimal working concentration is highly dependent on the specific cell type, experimental conditions, and the apoptotic stimulus being used.[8][11] A common starting range is 10  $\mu$ M to 100  $\mu$ M. For many cell culture assays, a concentration between 5  $\mu$ M and 20  $\mu$ M is a good starting point.[11] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your model system.[11] Crucially, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.2%, to avoid solvent-induced toxicity.[3][12]

#### **Quantitative Data Summary**

This table summarizes the solubility and stability data from various suppliers. Note the variability, which may be due to differences in product purity or formulation.



Parameter	Value	Notes	Source(s)
Solubility in DMSO	>10 mM	General lower limit.	[6]
93 - 100 mg/mL (approx. 199 - 214 mM)	Use fresh, anhydrous DMSO.	[4]	
247.5 mg/mL (545.8 mM)	Sonication is recommended to achieve maximum solubility.	[7]	
Storage (Lyophilized)	1 to 3 years at -20°C	Store desiccated.	[5][7][8]
Storage (DMSO Stock)	1 month at -20°C	Aliquot to avoid freeze-thaw cycles.	[5][9]
6 months at -20°C	Use high-purity (>99.9%) DMSO.	[3][8]	
6 months to 2 years at -80°C	Recommended for long-term storage of the stock solution.	[5][9][10]	_
Working Concentration	10 μM - 100 μM	Must be optimized for each experimental system.	[8]

## **Experimental Protocols**

# Protocol: Preparation of a 10 mM Z-VAD-FMK Stock Solution

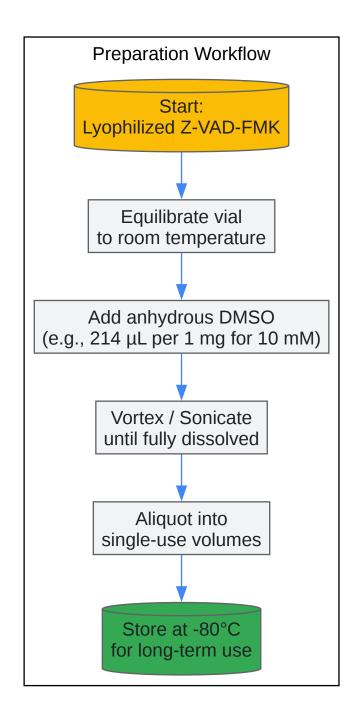
- Equilibration: Before opening, allow the vial of lyophilized Z-VAD-FMK to equilibrate to room temperature to prevent condensation of moisture.
- Reconstitution: Add 214  $\mu$ L of high-purity, anhydrous DMSO to 1 mg of Z-VAD-FMK powder. [12][13] This will yield a 10 mM stock solution.



- Dissolution: Vortex the vial thoroughly to ensure the compound is completely dissolved. If necessary, gently warm the solution or sonicate as described in the FAQ section.[6][7]
- Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20  $\mu$ L) in sterile microcentrifuge tubes.
- Storage: Store the aliquots at -80°C for long-term stability.[5][9]

#### **Visual Guides**





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Caption: Workflow for reconstituting and storing Z-VAD-FMK.

### **Troubleshooting Guide**

This section addresses common issues encountered during experiments using Z-VAD-FMK.



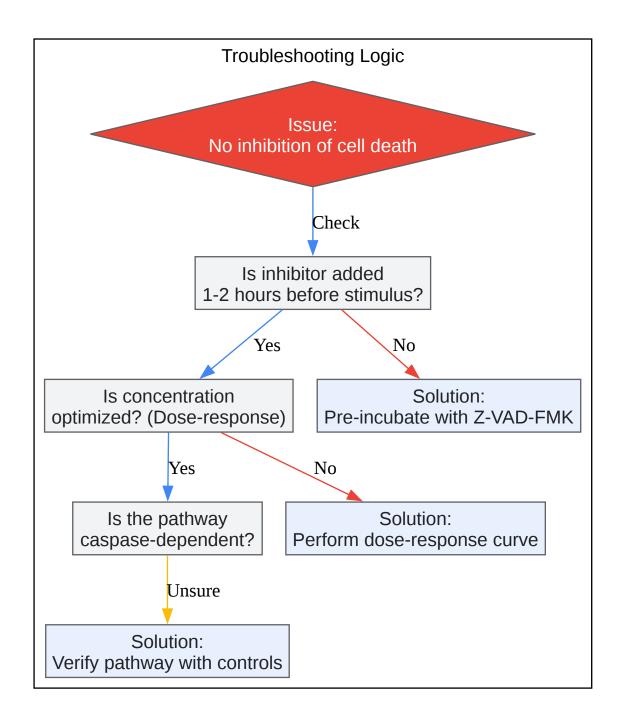
Problem 1: I am not observing the expected inhibition of cell death.

- Cause A: Incorrect Timing. The inhibitor must be present before or at the time of caspase activation to be effective.
  - Solution: Pre-incubate cells with Z-VAD-FMK for at least 1-2 hours before adding the apoptotic or inflammatory stimulus.[11]
- Cause B: Sub-optimal Concentration. The concentration of Z-VAD-FMK may be too low for your specific cell type or stimulus.
  - $\circ$  Solution: Perform a dose-response curve (e.g., 5  $\mu$ M, 10  $\mu$ M, 20  $\mu$ M, 50  $\mu$ M) to find the optimal inhibitory concentration.[11]
- Cause C: Caspase-Independent Cell Death. The stimulus you are using may be inducing cell
  death through a pathway that does not rely on caspases.
  - Solution: Confirm the involvement of caspases in your model using a positive control or by directly measuring caspase activity.[11]

Problem 2: I am observing increased or unexpected cell death after treatment.

- Cause: Induction of Necroptosis. In some cell types, particularly myeloid cells like
  macrophages, inhibiting caspase-8 can trigger an alternative, inflammatory form of
  programmed cell death called necroptosis.[11][14] This is a known off-target effect of pancaspase inhibition in certain contexts.[14]
  - Solution: Be aware of this possibility in your experimental model. You can confirm necroptosis by looking for markers like MLKL phosphorylation. If you wish to avoid it, a more specific caspase inhibitor may be required.





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Caption: Troubleshooting guide for lack of Z-VAD-FMK efficacy.

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